molecular formula C15H9Br5N2O3 B6091825 N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

Cat. No.: B6091825
M. Wt: 664.8 g/mol
InChI Key: JGEYJAMVMDCBLO-IGCPIRJNSA-N
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Description

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide: is a synthetic organic compound characterized by the presence of multiple bromine atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide typically involves the following steps:

    Formation of the Schiff Base: The reaction between 3,5-dibromo-4-hydroxybenzaldehyde and an amine derivative under acidic or basic conditions forms the Schiff base intermediate.

    Acylation Reaction: The Schiff base is then reacted with 2,4,6-tribromophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace bromine atoms.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Agents: Due to its brominated structure, the compound may exhibit antimicrobial properties against bacteria and fungi.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.

Industry

    Flame Retardants: The bromine atoms in the compound make it suitable for use as a flame retardant in various materials.

Mechanism of Action

The compound exerts its effects through interactions with biological molecules. The bromine atoms and functional groups allow it to bind to specific molecular targets, such as enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetamide
  • **N-[(E)-(3-bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetamide

Uniqueness

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide is unique due to the presence of multiple bromine atoms and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br5N2O3/c16-8-3-11(19)15(12(20)4-8)25-6-13(23)22-21-5-7-1-9(17)14(24)10(18)2-7/h1-5,24H,6H2,(H,22,23)/b21-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEYJAMVMDCBLO-IGCPIRJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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